
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- is an organic compound characterized by the presence of two 4-fluorophenyl groups and two methyl groups attached to a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the additional fluorophenyl and methyl groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl groups may enhance binding affinity and specificity, while the ketone and methyl groups contribute to the compound’s overall reactivity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentanone, 2,4-bis(4-chlorophenyl)-2,4-dimethyl-: Similar structure but with chlorine atoms instead of fluorine.
3-Pentanone, 2,4-bis(4-bromophenyl)-2,4-dimethyl-: Similar structure but with bromine atoms instead of fluorine.
3-Pentanone, 2,4-bis(4-methylphenyl)-2,4-dimethyl-: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-Pentanone, 2,4-bis(4-fluorophenyl)-2,4-dimethyl- imparts unique properties such as increased electronegativity, enhanced metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from similar compounds with different substituents.
Propriétés
Numéro CAS |
824984-65-8 |
|---|---|
Formule moléculaire |
C19H20F2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2,4-bis(4-fluorophenyl)-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C19H20F2O/c1-18(2,13-5-9-15(20)10-6-13)17(22)19(3,4)14-7-11-16(21)12-8-14/h5-12H,1-4H3 |
Clé InChI |
SNMLBBYYPMVNLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)F)C(=O)C(C)(C)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


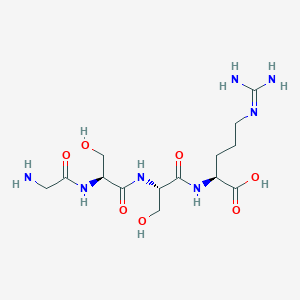
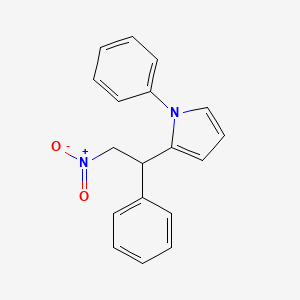
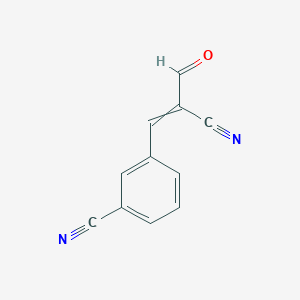

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
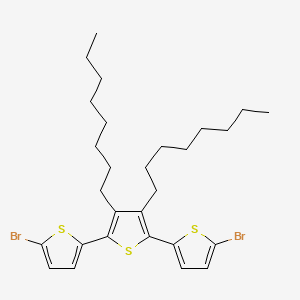
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
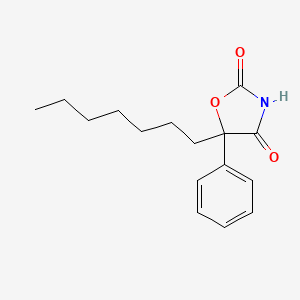
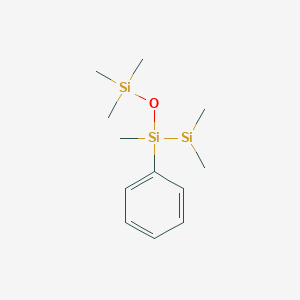
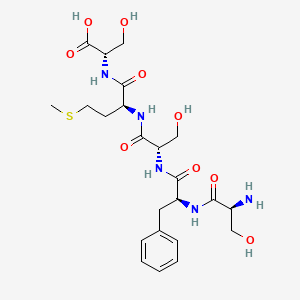
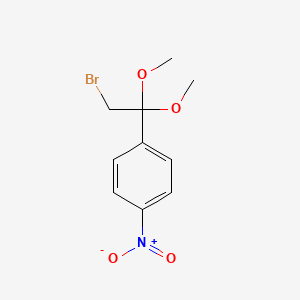
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
